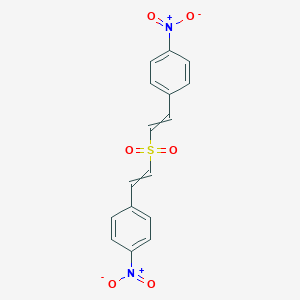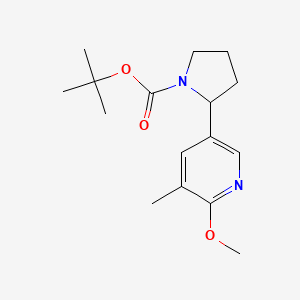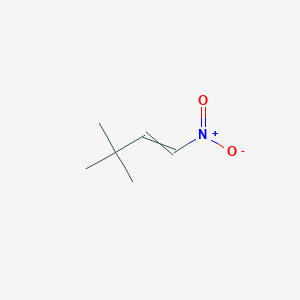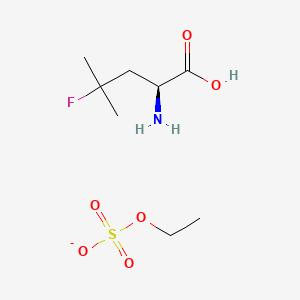
Lithium;4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (11): is a chemical compound with the molecular formula C3H2F6LiNO4S2. This compound is known for its unique structure, which includes a dithiazine ring with hexafluorodihydro and tetraoxide groups, and a lithium ion. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1) typically involves the following steps:
Formation of the Dithiazine Ring: The initial step involves the formation of the dithiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Introduction of Hexafluorodihydro Groups: The hexafluorodihydro groups are introduced through fluorination reactions. This step requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or hexafluoropropylene oxide (HFPO).
Oxidation to Form Tetraoxide Groups: The oxidation step involves the introduction of tetraoxide groups. This can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the intermediate compound with a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the tetraoxide groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can occur, leading to the removal of oxygen atoms from the tetraoxide groups.
Substitution: The hexafluorodihydro groups can undergo substitution reactions, where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Higher oxidation state compounds
Reduction: Reduced forms with fewer oxygen atoms
Substitution: Compounds with different substituents replacing fluorine atoms
Scientific Research Applications
4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The hexafluorodihydro and tetraoxide groups play a crucial role in its reactivity and interactions. The lithium ion enhances its solubility and stability in various solvents. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, sodium salt (1:1)
- 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, potassium salt (1:1)
- 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, ammonium salt (1:1)
Uniqueness
The lithium salt variant of this compound is unique due to the presence of the lithium ion, which imparts distinct properties such as enhanced solubility and stability. This makes it particularly useful in applications where these properties are desired.
Properties
Molecular Formula |
C3HF6LiNO4S2+ |
|---|---|
Molecular Weight |
300.1 g/mol |
IUPAC Name |
lithium;4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C3HF6NO4S2.Li/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/h10H;/q;+1 |
InChI Key |
ACEMSMJODJIGNZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)



![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)





![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)



